
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is a chemical compound with the molecular formula C13H14ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with chloro and methyl groups, along with an ethanol moiety, making it a versatile intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-7,8-dimethylquinoline.
Grignard Reaction: The 2-chloro-7,8-dimethylquinoline is reacted with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone.
Reduction: Can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are employed under basic conditions.
Major Products
Oxidation: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone.
Reduction: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethylamine.
Substitution: 1-(2-Amino-7,8-dimethylquinolin-3-yl)ethanol or 1-(2-Mercapto-7,8-dimethylquinolin-3-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinoline core.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroquinolin-3-yl)ethanol: Lacks the methyl groups, resulting in different reactivity and biological activity.
1-(2-Methylquinolin-3-yl)ethanol: Lacks the chloro group, affecting its chemical properties and applications.
1-(2-Chloro-6,7-dimethylquinolin-3-yl)ethanol: Different position of methyl groups, leading to variations in its chemical behavior.
Uniqueness
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is unique due to the specific positioning of its chloro and methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.
Eigenschaften
Molekularformel |
C13H14ClNO |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
1-(2-chloro-7,8-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-5-10-6-11(9(3)16)13(14)15-12(10)8(7)2/h4-6,9,16H,1-3H3 |
InChI-Schlüssel |
YOZUFCNCAXSODV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C(C)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


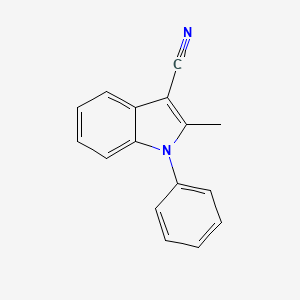
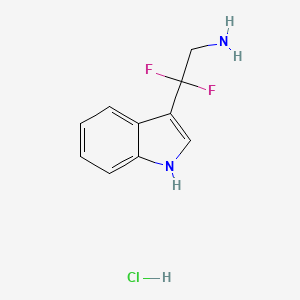

![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)
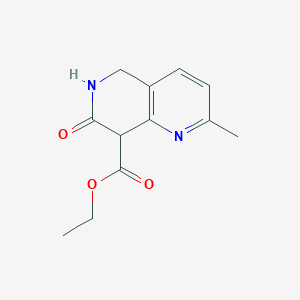
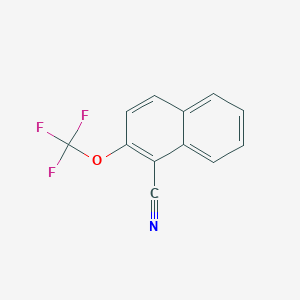
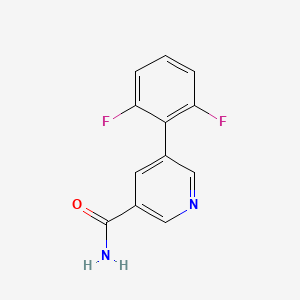


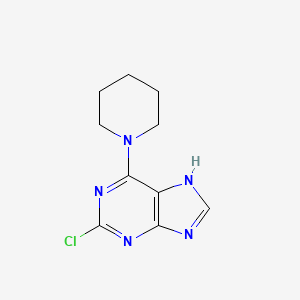


![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)

